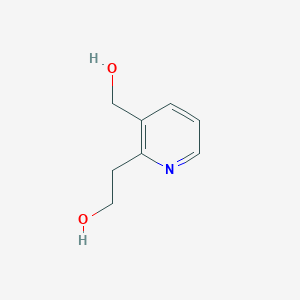
2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol is a chemical compound with the molecular formula C8H11NO2 It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N This compound features a hydroxymethyl group attached to the third position of the pyridine ring and an ethanol group attached to the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with formaldehyde, followed by reduction. This method typically requires the use of a catalyst and specific reaction conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl and ethanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halides and organometallic compounds, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce different alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl and ethanol groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Hydroxyethyl)pyridine: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
3-(2-Hydroxyethyl)pyridine: Similar structure but with the hydroxyl group attached to the third position of the pyridine ring.
2-Pyridineethanol: Similar structure but without the hydroxymethyl group.
Uniqueness
2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol is unique due to the presence of both hydroxymethyl and ethanol groups, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1240725-48-7 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
2-[3-(hydroxymethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C8H11NO2/c10-5-3-8-7(6-11)2-1-4-9-8/h1-2,4,10-11H,3,5-6H2 |
InChI-Schlüssel |
ZOJTZLYHVUFTAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)CCO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


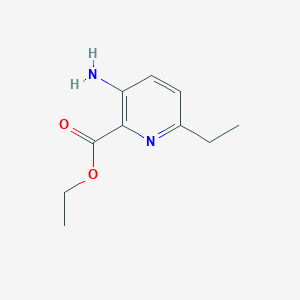

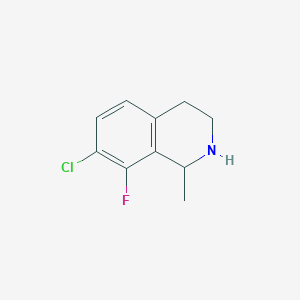
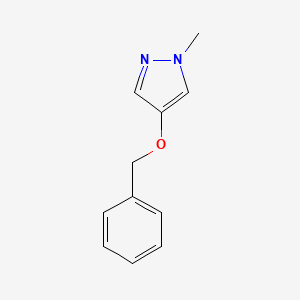
![Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13913745.png)

![(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine](/img/structure/B13913755.png)
![1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13913759.png)
![5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13913767.png)
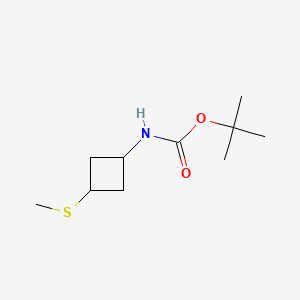

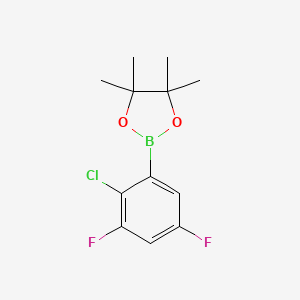
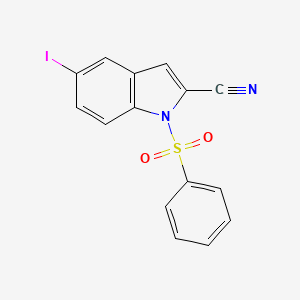
![5-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13913793.png)
